molecular formula C11H18ClN3O2 B1462355 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine hydrochloride CAS No. 1803562-35-7

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine hydrochloride

Cat. No.: B1462355
CAS No.: 1803562-35-7
M. Wt: 259.73 g/mol
InChI Key: ZEFUPFQHVLWRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine ring substituted with a methoxy group at the 4-position and a 3-cyclopropyl-1,2,4-oxadiazole moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research.

Properties

IUPAC Name

3-cyclopropyl-5-(4-methoxypiperidin-4-yl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-15-11(4-6-12-7-5-11)10-13-9(14-16-10)8-2-3-8;/h8,12H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFUPFQHVLWRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)C2=NC(=NO2)C3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a piperidine ring and an oxadiazole moiety, which have been associated with various pharmacological effects.

Chemical Structure

The molecular formula of this compound is C11H17N3O2, and its structure can be represented as follows:

SMILES COC1(CCNCC1)C2=NC(=NO2)C3CC3\text{SMILES }COC1(CCNCC1)C2=NC(=NO2)C3CC3

This structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

The biological activity of compounds containing the 1,3,4-oxadiazole scaffold has been widely studied. Research indicates that these compounds exhibit a broad spectrum of activities, including:

  • Anticancer Activity : Many 1,3,4-oxadiazole derivatives have shown promising results against various cancer cell lines by inhibiting critical enzymes involved in cancer proliferation.
  • Antimicrobial Properties : These compounds have demonstrated efficacy against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation through various biochemical pathways.

The mechanisms underlying the biological activity of this compound are likely multifaceted. Key mechanisms include:

  • Enzyme Inhibition : Compounds featuring the oxadiazole moiety often inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .
  • Receptor Interaction : The structural characteristics allow for binding to various receptors involved in signaling pathways related to cancer and inflammation .
  • Antioxidant Activity : Some derivatives have shown potential as antioxidants, protecting cells from oxidative stress .

Anticancer Activity

A study highlighted the anticancer potential of oxadiazole derivatives by demonstrating significant inhibitory effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. For instance, compounds derived from oxadiazoles exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
3aMCF-724.745-Fluorouracil100
3bHCT-1164.38Tamoxifen5.12

Antimicrobial Properties

Research has also indicated that certain derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Escherichia coli and Staphylococcus aureus, showing MIC values comparable to standard antibiotics .

Anti-inflammatory Effects

In vitro studies have reported that some oxadiazole derivatives exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines and mediators .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

  • 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride (EN300-27736485, C10H14ClNO, MW 199.68): Key Difference: Lacks the 4-methoxy group on the piperidine ring. This could influence pharmacokinetics, such as absorption and distribution .

Oxadiazole Substituent Modifications

  • 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride (CAS 1909327-75-8, C12H20ClN3O, MW 257.76): Key Difference: Cyclobutyl replaces cyclopropyl on the oxadiazole, and the oxadiazole is linked via a methylene group to piperidine. Impact: The larger cyclobutyl group increases steric hindrance, which may reduce binding affinity to target receptors.
  • 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride (CAS 263383-24-0, C14H18ClN3O2, MW 295.77): Key Difference: A 4-methylphenyl group replaces cyclopropyl on the oxadiazole.

Heterocycle Replacement

  • 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride (C10H17ClN4, MW 228.72):
    • Key Difference : The oxadiazole ring is replaced with a triazole.
    • Impact : Triazoles exhibit distinct hydrogen-bonding capabilities due to the additional nitrogen atom, which could enhance interactions with biological targets. However, this substitution may alter electronic properties and metabolic pathways .

Structural Hybrids with Additional Rings

  • 1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Hydrochloride (CAS 2137836-71-4, C12H17ClN4O2, MW 284.74): Key Difference: Incorporates a pyrrolidin-2-one ring and an azetidine substituent. These features could improve solubility but may complicate synthetic routes .

Physicochemical and Pharmacological Implications

Molecular Weight and Solubility

  • The target compound’s molecular weight (~265–270 g/mol, estimated) is intermediate compared to analogs like the cyclobutyl derivative (257.76 g/mol) and the phenyl-substituted compound (295.77 g/mol).
  • The 4-methoxy group likely enhances aqueous solubility relative to non-polar substituents (e.g., methylphenyl), though cyclopropyl’s compact structure balances hydrophobicity .

Metabolic Stability

  • Cyclopropyl groups are known to resist oxidative metabolism compared to larger alkyl or aromatic groups, suggesting the target compound may have superior metabolic stability versus phenyl- or cyclobutyl-substituted analogs .

Tabulated Comparison of Key Analogs

Compound Name Molecular Formula MW (g/mol) Key Structural Features Potential Advantages
Target Compound C12H18ClN3O2* ~265–270 4-Methoxy-piperidine, cyclopropyl-oxadiazole Balanced solubility, metabolic stability, steric efficiency
4-(3-Cyclopropyl-oxadiazol-5-yl)piperidine HCl C10H14ClNO 199.68 Piperidine without methoxy Simpler synthesis, lower polarity
4-[(3-Cyclobutyl-oxadiazol-5-yl)methyl]piperidine HCl C12H20ClN3O 257.76 Cyclobutyl, methylene spacer Conformational flexibility, agrochemical applications
4-[3-(4-Methylphenyl)-oxadiazol-5-yl]piperidine HCl C14H18ClN3O2 295.77 Aromatic substituent Enhanced π-π interactions, possible receptor affinity
4-(3-Cyclopropyl-triazol-5-yl)piperidine HCl C10H17ClN4 228.72 Triazole instead of oxadiazole Hydrogen-bonding potential, altered electronic profile

*Estimated based on structural similarity to and .

Preparation Methods

Preparation of the 1,2,4-Oxadiazole Ring with Cyclopropyl Substitution

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving hydrazides and nitrile oxides or related precursors. The cyclopropyl substituent is introduced either by using a cyclopropyl-containing nitrile or hydrazide precursor.

Typical Reaction Conditions:

  • Starting materials: Cyclopropyl-substituted nitrile and hydrazide derivatives
  • Cyclization agents: Sodium hydroxide or other bases to promote ring closure
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: Reflux conditions to facilitate cyclization

This method ensures the formation of the 1,2,4-oxadiazole ring with the desired cyclopropyl substitution at the 3-position.

Functionalization of the Piperidine Ring

The piperidine ring is functionalized at the 4-position with a methoxy group. This is commonly achieved by nucleophilic substitution or alkylation reactions on a 4-hydroxypiperidine or 4-halopiperidine precursor.

Key steps:

  • Starting from 4-hydroxypiperidine or 4-halopiperidine
  • Reaction with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the methoxy group
  • Protection/deprotection strategies may be employed to ensure selective substitution

Coupling of the Oxadiazole and Piperidine Moieties

The final step involves linking the oxadiazole ring to the 4-methoxypiperidine to form the target compound. This is generally accomplished through nucleophilic substitution or amide bond formation, depending on the functional groups available on each moiety.

Common coupling methods:

  • Use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) for amide bond formation if carboxylic acid and amine groups are present
  • Direct nucleophilic substitution if halogenated intermediates are used
  • Reaction conditions optimized for yield and purity, typically under inert atmosphere and controlled temperature

Formation of Hydrochloride Salt

The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether. This step improves solubility and stability for pharmaceutical use.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome
1 Synthesis of 3-cyclopropyl-1,2,4-oxadiazole Cyclopropyl nitrile + hydrazide, base, reflux Formation of oxadiazole ring
2 Methoxylation of piperidine ring 4-Hydroxypiperidine + methyl iodide, base 4-Methoxypiperidine intermediate
3 Coupling of oxadiazole and piperidine EDCI/HOBt or nucleophilic substitution Formation of target compound
4 Salt formation HCl in ethanol or ether Hydrochloride salt of compound

Research Findings and Optimization Notes

  • The cyclization step for oxadiazole formation is critical and requires careful control of pH and temperature to avoid side reactions.
  • The methoxylation step benefits from selective protection of other amine sites on piperidine to prevent over-alkylation.
  • Coupling efficiency is enhanced by using coupling reagents that minimize racemization and side reactions.
  • Industrial scale synthesis may employ continuous flow reactors to optimize reaction times and yields while reducing waste.
  • Green chemistry principles, such as solvent recycling and minimizing hazardous reagents, are increasingly applied in process development.

Reference to Patent Literature and Industrial Protocols

According to European patent EP4262975 and EP2197873, compounds with similar heterocyclic frameworks are prepared using cyclization of hydrazides and nitriles, followed by coupling reactions involving piperidine derivatives. These patents detail reaction conditions, reagent choices, and purification methods that can be adapted for the preparation of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine hydrochloride.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is typical:

  • Step 1 : Cyclocondensation of a cyclopropanecarbonitrile derivative with hydroxylamine to form the oxadiazole core .
  • Step 2 : Coupling the oxadiazole intermediate with 4-methoxypiperidine under acidic conditions, followed by hydrochloride salt formation.
  • Optimization : Reaction temperature (70–90°C) and time (12–24 hrs) are critical for yield and purity. Use thin-layer chromatography (TLC) to monitor intermediates and nuclear magnetic resonance (NMR) to confirm regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm; aim for ≥95% purity .
  • Structural Confirmation :
  • 1H/13C NMR : Verify methoxy (-OCH₃) at δ 3.2–3.4 ppm and cyclopropyl protons at δ 1.0–1.2 ppm .
  • Mass Spectrometry (MS) : Confirm molecular ion peak [M+H]+ matching theoretical molecular weight (e.g., ~325 g/mol for C₁₄H₂₀ClN₃O₂) .

Q. What stability considerations are critical for long-term storage?

  • Storage : Protect from moisture and light at –20°C in amber vials.
  • Stability Testing : Perform accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor via HPLC to detect decomposition products (e.g., loss of cyclopropyl group) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets or mechanism of action?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like cytochrome P450 or receptors (e.g., GPCRs). The oxadiazole ring’s electron-deficient nature may favor interactions with catalytic lysine residues .
  • QSAR Analysis : Correlate substituent effects (e.g., cyclopropyl vs. phenyl) with activity trends from analogous compounds .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Case Example : If one study reports antimicrobial activity (MIC = 8 µg/mL) while another shows no effect:

  • Variables to Check :
  • Purity : Impurities like unreacted nitriles (detected via LC-MS) may confound results .
  • Assay Conditions : Test under standardized CLSI guidelines for MIC determination .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?

  • SAR Insights :

  • Oxadiazole Modifications : Replacing cyclopropyl with bulkier groups (e.g., tert-butyl) may improve lipophilicity and CNS penetration .
  • Piperidine Substituents : Introducing fluorination at the methoxy group could enhance metabolic stability .

Key Recommendations

  • Synthesis : Prioritize regioselective oxadiazole formation using microwave-assisted synthesis to reduce reaction time .
  • Biological Testing : Include positive controls (e.g., known kinase inhibitors) to validate assay robustness .
  • Data Reproducibility : Share raw spectral data (NMR, MS) in supplementary materials for peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine hydrochloride
Reactant of Route 2
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.